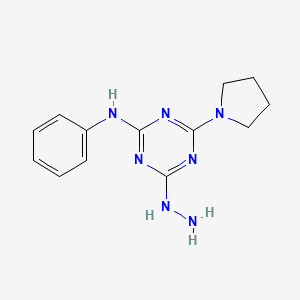
4-hydrazino-N-phenyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydrazino-N-phenyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This triazine derivative has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of 4-hydrazino-N-phenyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine is not fully understood. However, studies have shown that it induces apoptosis (cell death) in cancer cells by activating the caspase pathway. It also inhibits the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects
Studies have shown that 4-hydrazino-N-phenyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine has minimal toxicity towards normal cells. It has been shown to have anti-inflammatory and antioxidant properties. It also has potential applications in the treatment of neurodegenerative diseases due to its ability to inhibit the formation of amyloid-beta peptide.
実験室実験の利点と制限
One of the main advantages of 4-hydrazino-N-phenyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine is its potent anti-cancer activity. It has also been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one limitation is the lack of understanding of its mechanism of action, which hinders its development as a therapeutic agent.
将来の方向性
There are several future directions for the research of 4-hydrazino-N-phenyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine. One direction is to further study its mechanism of action to fully understand its anti-cancer activity. Another direction is to optimize its synthesis method to obtain higher yields of the compound. It can also be studied for its potential applications in other fields, such as neurodegenerative diseases and inflammation. Finally, it can be further developed as a diagnostic tool for cancer.
In conclusion, 4-hydrazino-N-phenyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine is a promising compound that has potential applications in various scientific fields. Its potent anti-cancer activity, minimal toxicity towards normal cells, and other biochemical and physiological effects make it a promising candidate for cancer treatment and other applications. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method.
合成法
The synthesis of 4-hydrazino-N-phenyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine has been achieved using various methods. One of the most common methods involves the reaction of 2-chloro-4,6-diphenyl-1,3,5-triazine with pyrrolidine and hydrazine hydrate. Another method involves the reaction of 2-chloro-4,6-diphenyl-1,3,5-triazine with pyrrolidine and phenylhydrazine. These methods have been optimized to obtain high yields of the compound.
科学的研究の応用
4-hydrazino-N-phenyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines. It has also been studied for its potential use as a diagnostic tool for cancer.
特性
IUPAC Name |
4-hydrazinyl-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7/c14-19-12-16-11(15-10-6-2-1-3-7-10)17-13(18-12)20-8-4-5-9-20/h1-3,6-7H,4-5,8-9,14H2,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCPSFLVZJNMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5662445 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5754110.png)

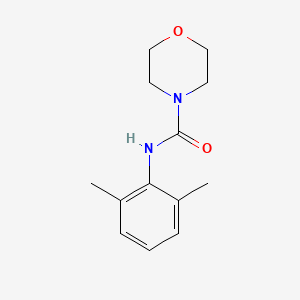
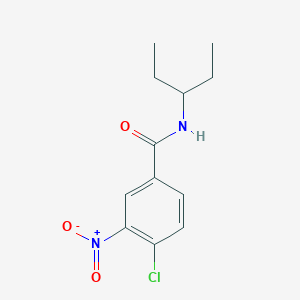
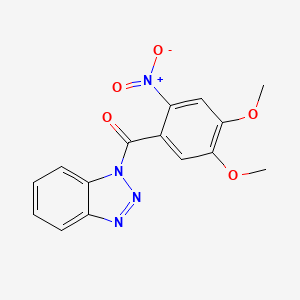

![4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5754155.png)
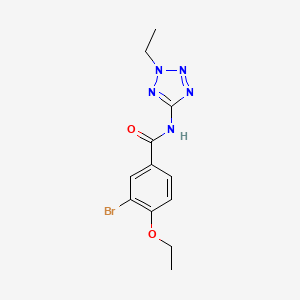
![2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5754167.png)
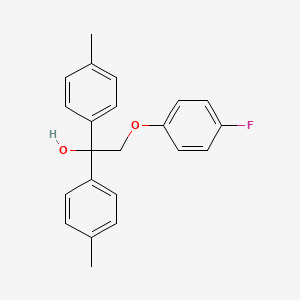
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5754204.png)
![N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754212.png)

![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5754223.png)